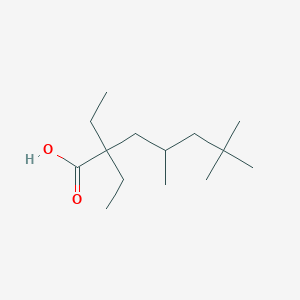
2,2-Diethyl-4,6,6-trimethylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-4,6,6-trimethylheptanoic acid is a branched-chain fatty acid with a unique structure that includes multiple alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-4,6,6-trimethylheptanoic acid typically involves the alkylation of a suitable heptanoic acid derivative. The process may include the use of Grignard reagents or organolithium compounds to introduce the ethyl and methyl groups at the desired positions on the heptanoic acid backbone .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can facilitate the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-4,6,6-trimethylheptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2,2-Diethyl-4,6,6-trimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for studying fatty acid metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2,2-Diethyl-4,6,6-trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or by interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- 2,6-Dimethylheptanoic acid
- 3-Hydroxy-2,4,6-trimethylheptanoic acid
Comparison: 2,2-Diethyl-4,6,6-trimethylheptanoic acid is unique due to its specific branching pattern and the presence of both ethyl and methyl groups. This structural uniqueness imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications .
Properties
CAS No. |
60631-04-1 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,2-diethyl-4,6,6-trimethylheptanoic acid |
InChI |
InChI=1S/C14H28O2/c1-7-14(8-2,12(15)16)10-11(3)9-13(4,5)6/h11H,7-10H2,1-6H3,(H,15,16) |
InChI Key |
MMZVEQJUYPGGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(C)CC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















